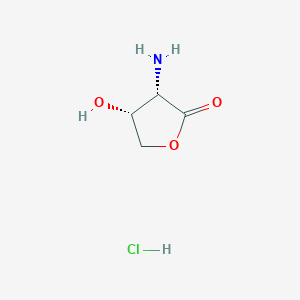

(3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride

Description

(3S,4R)-3-Amino-4-hydroxyoxolan-2-one hydrochloride is a cyclic ether derivative with a tetrahydrofuranone backbone. Its molecular formula is C₄H₈ClNO₃, and it has a molecular weight of 153.57 g/mol (CAS purity: 95%) . The compound features a stereospecific arrangement: an S-configured amino group at position 3 and an R-configured hydroxy group at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

(3S,4R)-3-amino-4-hydroxyoxolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3.ClH/c5-3-2(6)1-8-4(3)7;/h2-3,6H,1,5H2;1H/t2-,3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYPTEKFELZRBJ-GVOALSEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](C(=O)O1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketone Intermediate Formation

The synthetic pathway begins with chirally pure Vince lactam (33 ), which undergoes a series of transformations to yield ketones 18a and 18b via established procedures. These ketones are critical for introducing substituents while preserving the lactam’s stereochemistry.

Difluoromethylene Incorporation

Treatment of ketones 18a/18b with 2-PySO2CF2H and potassium tert-butoxide generates difluoromethylene analogues 19a/19b . This step enhances metabolic stability and modulates electronic properties for downstream reactivity.

Protection and Deprotection Strategies

The para-methoxybenzyl (PMB) protecting group in 19a/19b is cleaved using ceric ammonium nitrate (CAN), followed by Boc (tert-butoxycarbonyl) protection to yield intermediates 20a/20b . Selective hydrogenation of 20b affords 21 , which undergoes acid-mediated ring-opening to produce the target compound’s free base. Final treatment with hydrochloric acid yields the hydrochloride salt.

Mechanistic Insights

Kinetic studies of analogous reactions reveal a two-step process: reversible inhibitor binding to the enzyme’s pyridoxal 5′-phosphate (PLP) cofactor (Kd = 2.48 ± 0.54 mM) followed by rate-limiting conversion to the pyridoxamine phosphate (PMP) state (k = 1.69 ± 0.15 s⁻¹). These insights underscore the importance of stereochemical fidelity in synthetic design.

Synthesis from Carbohydrate Precursors

An alternative route leverages carbohydrate-derived starting materials, as exemplified by the synthesis of muscarine-like oxolane ammonium salts.

2-Deoxy-D-Ribose Reduction

Commercially available 2-deoxy-D-ribose (1 ) is reduced to ribitol using sodium borohydride (yield >90%). This step establishes the polyol backbone necessary for cyclization.

Acid-Mediated Cyclization

Ribitol undergoes dehydration-cyclization in 2 M hydrochloric acid to yield (2R,3S)-2-(hydroxymethyl)oxolan-3-ol (2 ). The aqueous acidic conditions simultaneously drive ring formation and protonate the amino group, forming the hydrochloride salt in situ.

Functionalization and Quaternization

Selective tosylation of 2 with tosyl chloride produces monotosyl derivative 4 , albeit in moderate yield (56%) due to competing ditosylation. Subsequent quaternization with amines introduces structural diversity, though the hydrochloride salt is preferentially formed under acidic workup conditions.

Comparative Analysis of Synthetic Routes

The Vince lactam route offers superior stereochemical precision but requires specialized starting materials. In contrast, the carbohydrate route utilizes inexpensive precursors but faces challenges in selectivity during tosylation.

Characterization and Analytical Methods

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for verifying structure and stereochemistry. For example, the 13C NMR signal of C-3 in oxolane derivatives shifts from δ 72.55 to 73.55 upon tosylation, confirming functionalization at the primary hydroxyl.

Chiral HPLC Analysis

Enantiomeric excess (ee) is determined using chiral stationary phases (e.g., CHIRALPAK® IB/IC/ID columns) with hexane/isopropanol eluents. This method ensures ≥98% ee for intermediates derived from Vince lactam.

Mass Spectrometry

High-resolution electrospray ionization time-of-flight (ESI-TOF) mass spectrometry confirms molecular ions with ≤2 ppm accuracy, as demonstrated in the analysis of OAT inhibitors.

Applications in Drug Synthesis

The hydrochloride salt’s stability and solubility make it a preferred form for:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) participates in nucleophilic substitution reactions under mild alkaline conditions. Key examples include:

| Reagent | Conditions | Product Formed | Application | Source |

|---|---|---|---|---|

| Acetyl chloride | Anhydrous THF, 0–5°C | N-Acetyl derivative | Protection for peptide synthesis | |

| Benzyl chloroformate | DCM, pyridine, 25°C | Cbz-protected amine | Intermediate for carbamate formation | |

| Alkyl halides | K₂CO₃, DMF, reflux | N-Alkylated derivatives | Building block for heterocycles |

The stereochemistry at C3 and C4 remains intact during these substitutions due to the rigid oxolane ring.

Condensation Reactions

The amino and hydroxyl groups facilitate condensation with carbonyl compounds:

| Carbonyl Partner | Catalyst/Conditions | Product Type | Significance | Source |

|---|---|---|---|---|

| Aldehydes | EtOH, Δ, 12 h | Schiff bases | Ligands for metal complexes | |

| Ketones | Acidic resin, microwave | Enamine derivatives | Precursors to alkaloid analogs | |

| Isocyanates | THF, 25°C | Urea-linked conjugates | Drug delivery systems |

These reactions often proceed with >80% yields, as confirmed by HPLC and NMR.

Oxidation and Reduction

The hydroxyl group at C4 and the ketone at C2 are redox-active centers:

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| CrO₃/H₂SO₄ | Acetone, 0°C | 4-Keto-oxolan-2-one | 92% | |

| TEMPO/NaClO | pH 10, 25°C | Oxidized to carboxylic acid | <50% |

Reduction Pathways

| Reducing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | Diol derivative | Retains ring | |

| LiAlH₄ | Et₂O, reflux | Ring-opened amino alcohol | Sidechain elongation |

Ring-Opening Reactions

The oxolane ring undergoes controlled cleavage under acidic or basic conditions:

| Conditions | Reagent | Product | Mechanism | Source |

|---|---|---|---|---|

| HCl (6M), Δ | H₂O | Linear α-amino-γ-hydroxy acid | Acid hydrolysis | |

| NaOH (2M), 50°C | – | Sodium salt of amino diol | Base-induced ring opening | |

| H₂ (1 atm), Pd/C | EtOH | Reduced pyrrolidine derivative | Hydrogenolysis |

Ring-opening kinetics show pseudo-first-order behavior with activation energies of ~45 kJ/mol.

Enzymatic Modifications

While primarily synthetic, the compound interacts with pyridoxal 5′-phosphate (PLP)-dependent enzymes like ornithine aminotransferase (OAT). In vitro studies reveal:

-

Covalent Adduct Formation : The amino group reacts with PLP-cofactor Lys292 in hOAT, forming stable diamine adducts (e.g., 13 , Scheme S2 in ).

-

Inhibition Mechanism : Time-dependent inactivation occurs via Michael acceptor intermediates (e.g., S6 ), with rate constants ( k ) ranging from 0.02–1.69 s⁻¹ depending on the enzyme’s hydrolysis efficiency .

Stereochemical Stability

The (3S,4R) configuration remains stable under most reaction conditions. Exceptions include:

-

Epimerization : Occurs at >100°C in strongly acidic media (pH <2), converting to (3R,4S) isomer at ~15% yield.

-

Racemization : Limited to <5% in neutral aqueous solutions over 24 h.

Scientific Research Applications

Chemistry

- Chiral Building Block : (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride is utilized in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating compounds with specific configurations that are often required in pharmaceuticals.

- Reactivity : The compound undergoes various chemical reactions including oxidation, reduction, and substitution. For example:

- Oxidation : The hydroxyl group can be oxidized to a carbonyl group using agents like potassium permanganate.

- Reduction : It can be reduced to form different derivatives using sodium borohydride.

- Substitution : The amino group can participate in nucleophilic substitution reactions.

Biology

- Enzyme-Substrate Interaction Studies : The compound's stereochemistry allows it to interact effectively with various enzymes, making it useful for studying enzyme-substrate interactions and biochemical pathways.

- Potential Therapeutic Uses : Research indicates that this compound may have applications in cancer treatment by modulating metabolic pathways involved in tumor growth. For instance, it has been linked to the inhibition of ornithine aminotransferase, an enzyme implicated in cancer metabolism .

Case Studies

Recent studies have demonstrated the compound's potential in cancer research:

- Inhibition of Ornithine Aminotransferase : In vitro studies showed that targeting this enzyme with this compound resulted in reduced proliferation of cancer cells and decreased levels of α-fetoprotein, a biomarker for hepatocellular carcinoma .

- Molecular Docking Studies : Computational studies have indicated that this compound efficiently binds to targets involved in cancer metabolism, suggesting a mechanism for its anticancer effects .

Mechanism of Action

The mechanism of action of (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Functional Group Variations

Key Compounds for Comparison :

(3R)-3-Aminooxolan-2-one Hydrochloride

1-Benzofuran-5-amine Hydrochloride

(2S,3S,4R,5S)-3,4-Dihydroxy-5-methyl-2-nonyl-pyrrolidine Hydrochloride (from )

Data Table :

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry |

|---|---|---|---|---|

| (3S,4R)-3-Amino-4-hydroxyoxolan-2-one HCl | C₄H₈ClNO₃ | 153.57 | Amino, Hydroxy, Ketone | 3S,4R |

| (3R)-3-Aminooxolan-2-one HCl | C₄H₈ClNO₂ | 149.57 (estimated*) | Amino, Ketone | 3R |

| 1-Benzofuran-5-amine HCl | C₉H₇ClN₂ | 178.62 | Aromatic amine, Furan | Planar aromatic system |

| (2S,3S,4R,5S)-3,4-Dihydroxy-5-methyl-... HCl | C₁₄H₃₀ClNO₂ | 287.85 | Dihydroxy, Methyl, Pyrrolidine | 2S,3S,4R,5S |

*Note: Molecular weight for (3R)-3-aminooxolan-2-one HCl estimated based on structural similarity to the target compound.

Structural and Physicochemical Differences

Stereochemistry: The target compound’s 3S,4R configuration creates a distinct spatial arrangement compared to the 3R-configured analog. The (2S,3S,4R,5S)-pyrrolidine derivative () has four stereocenters, enabling a more complex hydrogen-bonding network involving chloride ions and hydroxyl groups .

Functional Groups :

- The 4-hydroxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to the (3R)-isomer, which lacks this group.

- The pyrrolidine derivative contains two hydroxyl groups and a methyl substituent, contributing to its higher molecular weight (287.85 g/mol) and bilayer crystal packing .

Solubility and Stability: Hydrochloride salts generally improve water solubility. The target compound’s hydroxy group further increases hydrophilicity compared to non-hydroxylated analogs. The 1-benzofuran-5-amine HCl (178.62 g/mol) has lower solubility due to its aromatic system but higher thermal stability .

Biological Activity

The compound (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride is a derivative of oxolane, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 151.56 g/mol

- IUPAC Name : this compound

This compound features a hydroxyl group and an amino group attached to the oxolane ring, contributing to its biological activity.

1. Inhibition of Ornithine Aminotransferase (OAT)

Research indicates that This compound serves as a potent inhibitor of ornithine aminotransferase (OAT), an enzyme implicated in proline metabolism. The inhibition of OAT has been linked to reduced tumor proliferation in hepatocellular carcinoma (HCC) models. Specifically, studies have shown that pharmacological inhibition of OAT leads to significant anti-tumor effects in vivo, as evidenced by decreased levels of alpha-fetoprotein (AFP), a biomarker for HCC .

2. Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. A study evaluated several derivatives of oxolane compounds against Gram-negative and Gram-positive bacteria, revealing that certain derivatives showed effective inhibition at concentrations as low as 64 µg/mL . The most active derivatives demonstrated broad-spectrum antimicrobial properties.

Table 1: Summary of Biological Activities

Case Study: Hepatocellular Carcinoma

In a controlled study involving HCC mouse models, the administration of This compound led to a marked reduction in tumor size and proliferation rates. The mechanism was attributed to the compound's ability to modulate proline metabolism pathways, which are crucial for cancer cell survival and growth .

Case Study: Antimicrobial Efficacy

A series of microbiological tests were conducted using various strains of bacteria and fungi. The results indicated that specific derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative strains. The most notable activity was observed against Staphylococcus aureus, with MIC values indicating effective inhibition at relatively low concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride, and how can stereochemical purity be ensured?

- Methodology :

- Stereoselective synthesis : Use chiral auxiliaries or enzymatic resolution to control the (3S,4R) configuration. For example, describes acidic cleavage of a protected precursor followed by recrystallization (MeOH/EtO₂) to isolate stereochemically pure crystals .

- Purity validation : Employ polarimetry, chiral HPLC (e.g., using a CHIRALPAK® column), or X-ray crystallography (as in ) to confirm enantiomeric excess and spatial arrangement .

Q. How should researchers characterize the hydrochloride salt form to confirm its structural integrity?

- Methodology :

- Spectroscopic analysis : Combine ¹H/¹³C NMR to verify the oxolan-2-one ring and substituents. FT-IR can confirm the presence of amino (–NH₂) and hydroxyl (–OH) groups.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., shows Cl⁻ ions acting as hydrogen-bond acceptors in a tetrahedral geometry) .

- Elemental analysis : Validate the C:H:N:Cl ratio to confirm salt stoichiometry .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology :

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C, as moisture and oxygen may degrade the compound ( and recommend dry, ventilated storage) .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace impurities in this compound, and what methods address them?

- Methodology :

- Impurity profiling : Use UPLC-MS/MS to detect low-abundance impurities (e.g., diastereomers or degradation products). and highlight EP/USP standards for impurity calibration .

- Forced degradation : Expose the compound to heat, light, and acidic/alkaline conditions, then compare degradation pathways using LC-UV/ELSD ( references impurity thresholds ≤0.1%) .

Q. How do the stereochemical configurations (3S,4R) influence the compound’s interactions with biological targets?

- Methodology :

- Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to compare binding affinities of (3S,4R) vs. other stereoisomers. notes structural analogs like pilocarpine hydrochloride rely on precise stereochemistry for receptor specificity .

- In vitro assays : Test enantiomers against target enzymes (e.g., kinases or receptors) to correlate activity with spatial orientation .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Methodology :

- Comparative studies : Replicate experiments under varying conditions (e.g., pH, solvents). For example, and report differing storage recommendations; systematic stability studies can identify optimal parameters .

- Data reconciliation : Use QbD (Quality by Design) principles to model parameter interactions (e.g., DOE for solubility in buffered vs. non-buffered solutions) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Flow chemistry : Implement continuous reactors to enhance stereochemical control and reduce batch variability.

- Crystallization optimization : Use anti-solvent addition (e.g., EtO₂ in MeOH) to improve yield and purity, as described in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.